molecular formula C10H7F3N2O4S2 B045674 2-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]acetic acid CAS No. 114260-78-5

2-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]acetic acid

Cat. No.: B045674
CAS No.: 114260-78-5
M. Wt: 340.3 g/mol
InChI Key: FQQFDZXPAUNQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the incorporation of a trifluoromethyl group into the benzothiadiazine scaffold. One common method involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This transformation proceeds efficiently to yield the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trifluoromethyl)thio]-1,1-dioxide-1,2-benzisothiazol-3(2H)-one
  • N-(Trifluoromethylthio)saccharin
  • 2-[(Trifluoromethyl)sulfanyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Uniqueness

3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide stands out due to its unique combination of a carboxymethylthio group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

114260-78-5

Molecular Formula

C10H7F3N2O4S2

Molecular Weight

340.3 g/mol

IUPAC Name

2-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C10H7F3N2O4S2/c11-10(12,13)5-1-2-7-6(3-5)14-9(15-21(7,18)19)20-4-8(16)17/h1-3H,4H2,(H,14,15)(H,16,17)

InChI Key

FQQFDZXPAUNQGB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCC(=O)O

Origin of Product

United States

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